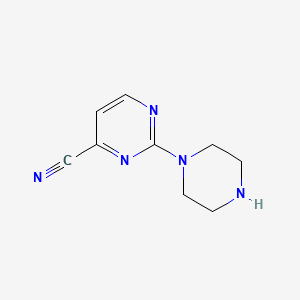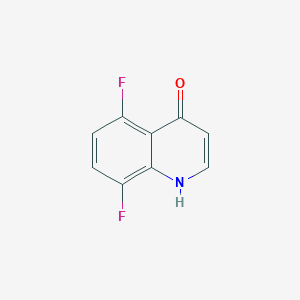![molecular formula C13H13FN2O4 B1415212 {1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid CAS No. 2173083-44-6](/img/structure/B1415212.png)
{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
説明
科学的研究の応用
Synthesis and Characterization of Derivatives : Shestakov, Sidorenko, and Shikhaliev (2007) described the synthesis of derivatives of 2-iminoimidazolidin-4-one, including {1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid. These compounds were synthesized through the cyclization of 2-aryl-1-(4,6-dimethylpyrimidin-2-yl)guanidines with various agents like ethyl bromoacetate and maleic anhydride (Shestakov, Sidorenko, & Shikhaliev, 2007).
Antimicrobial Studies : Magd El-Din et al. (2007) conducted a study on the synthesis of new imidazothiazole and glycocyamidine derivatives, including the synthesis of 2-(4,5-dihydro-5-oxo-4,4-diphenyl-1H-imidazol-2 ylthio)acetic acid. These compounds were evaluated for their antimicrobial activities, indicating a potential application in combating microbial infections (Magd El-Din et al., 2007).
Conformational Studies : Gerhardt, Tutughamiarso, and Bolte (2012) performed conformational studies on hydantoin-5-acetic acid and orotic acid, which include the 2-(2,5-dioxoimidazolidin-4-yl)acetic acid structure. This study helps in understanding the conformational preferences of such compounds, which is vital for their application in the formation of supramolecular complexes (Gerhardt, Tutughamiarso, & Bolte, 2012).
Synthesis for Antimicrobial Evaluation : Spoorthy et al. (2021) described the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which included the reaction of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate with mercapto acetic acid. These compounds were then tested for their antimicrobial activity, showcasing another potential application in the field of medicine (Spoorthy et al., 2021).
Antioxidant Activity : Chornous et al. (2013) synthesized a series of [(1-aryl-5-formylimidazol-4-yl)thio]acetic acids, which exhibited pronounced antioxidant activity. This indicates the potential use of these compounds in oxidative stress-related conditions (Chornous et al., 2013).
Synthesis for Antitumor Activity : Xiong et al. (2009) explored the synthesis of amino acid ester derivatives containing 5-fluorouracil. These compounds were tested for in vitro antitumor activity, suggesting their potential in cancer therapy (Xiong et al., 2009).
Safety and Hazards
作用機序
The exact mechanism of action would depend on the specific targets of the compound. These could include various enzymes, receptors, or other proteins within the cell. The compound might inhibit or activate these targets, leading to changes in cellular function .
The compound’s effects on biochemical pathways would also depend on its specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the flow of metabolites through that pathway .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and thus its effectiveness. Factors that could affect pharmacokinetics include the compound’s chemical properties, the route of administration, and the patient’s physiological characteristics .
The compound’s action could result in various molecular and cellular effects, depending on its targets and mechanism of action. These might include changes in gene expression, protein activity, cell signaling, or cell growth and survival .
Environmental factors, such as temperature, pH, and the presence of other compounds, could influence the compound’s action, efficacy, and stability . For example, certain conditions might enhance or inhibit the compound’s interaction with its targets, or affect its stability and thus its ability to exert its effects .
特性
IUPAC Name |
2-[1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4/c14-9-3-1-2-8(6-9)4-5-16-12(19)10(7-11(17)18)15-13(16)20/h1-3,6,10H,4-5,7H2,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIZBLILGYLLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCN2C(=O)C(NC2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164263 | |
| Record name | 4-Imidazolidineacetic acid, 1-[2-(3-fluorophenyl)ethyl]-2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2173083-44-6 | |
| Record name | 4-Imidazolidineacetic acid, 1-[2-(3-fluorophenyl)ethyl]-2,5-dioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173083-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Imidazolidineacetic acid, 1-[2-(3-fluorophenyl)ethyl]-2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



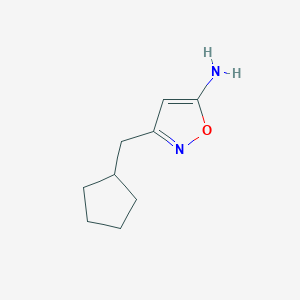
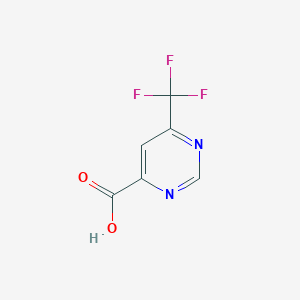
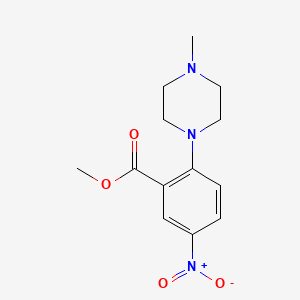



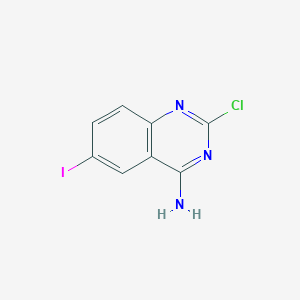
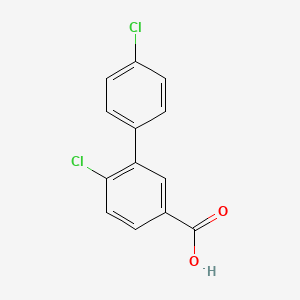
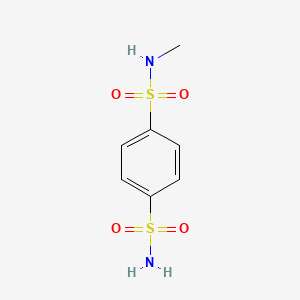
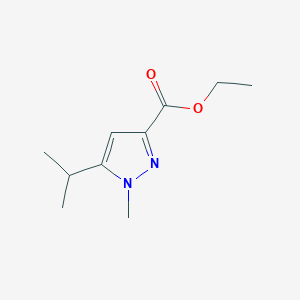
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1415147.png)

